molecular formula C15H19NO5S B6702969 Methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-2-methoxybenzoate

Methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-2-methoxybenzoate

Cat. No.: B6702969
M. Wt: 325.4 g/mol
InChI Key: PAGAEUYZIFMCMI-UHFFFAOYSA-N
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Description

Methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a methoxy group and a sulfamoyl group attached to a benzoate core, along with a cyclohexene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-2-methoxybenzoate typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzoic acid with cyclohex-3-en-1-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate amide. This intermediate is then treated with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The cyclohexene ring can be reduced to a cyclohexane ring under hydrogenation conditions.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-carboxy-2-methoxybenzoic acid.

    Reduction: Formation of Methyl 4-(cyclohexylsulfamoyl)-2-methoxybenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-2-methoxybenzoate is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-2-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-4-methylbenzoate
  • Methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-3-methoxybenzoate

Uniqueness

Methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-2-methoxybenzoate is unique due to the specific positioning of the methoxy group on the benzoate ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer unique properties in various applications.

Properties

IUPAC Name

methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-20-14-10-12(8-9-13(14)15(17)21-2)22(18,19)16-11-6-4-3-5-7-11/h3-4,8-11,16H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGAEUYZIFMCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2CCC=CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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